5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one
Description
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3,7-dimethyl-[1,2]oxazolo[5,4-b]pyridin-6-one |
InChI |
InChI=1S/C9H10N2O3/c1-5-7-3-6(4-12)8(13)11(2)9(7)14-10-5/h3,12H,4H2,1-2H3 |
InChI Key |
SKMTUUGAFDJLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=C(C(=O)N2C)CO |
Origin of Product |
United States |
Preparation Methods
Hydroxycarbodimic Dichloride Intermediate
A patent (WO2020240392A1) outlines a multi-step synthesis leveraging hydroxycarbodimic dichloride (Figure 1):
-
Glyoxalic acid reacts with hydroxyamino sulfate under basic conditions to form hydroxyimino acetic acid .
-
Chlorination with chlorine gas yields hydroxycarbodimic dichloride .
-
Reaction with isobutylene and potassium carbonate produces 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole .
-
Treatment with thiourea in acidic medium generates 5,5-dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate , a precursor for further functionalization.
Key Conditions :
Silver-Catalyzed Divergent Synthesis
A 2024 study demonstrated divergent pathways using silver salts and phosphoric acid (Colab, 2024):
-
Silver nitrate promotes α-carboxylate formation (yield: 65–78%).
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Silver acetate with phosphoric acid favors γ-carboxylates (yield: 58–72%).
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Mechanistic studies suggest regioselectivity is governed by electronic effects of substituents.
Condensation with β,γ-Alkynyl-α-Imino Esters
Condensation strategies enable modular assembly of the pyridine ring. A recent method employs 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters under mild conditions:
-
Reagents : 5-Aminoisoxazole, β,γ-alkynyl-α-imino ester
-
Catalysts : AgNO₃ or AgOAc with (R)-BINOL-phosphoric acid
-
Conditions : Dichloromethane, room temperature, 12–24 hours
-
Outcome : Isoxazolo[5,4-b]pyridine-α/γ-carboxylates with >90% regioselectivity.
Functionalization of Preformed Isoxazolopyridines
Post-cyclization modifications introduce the hydroxymethyl group:
Chemical Reactions Analysis
Tandem Mannich-Electrophilic Amination
This compound reacts with secondary amines (e.g., diethylamine) and formaldehyde to form Safirinium P-type dyes (e.g., 2,2-dialkyl-2,3-dihydro- triazolo[4,3-a]pyridin-2-ium carboxylates) .
Mechanistic Insights
-
Base-Promoted Activation : Deprotonation forms a reactive enolate (ΔG = -13.6 kcal/mol in water) .
-
Mannich Addition : Reaction with iminium intermediates yields aminal adducts (ΔG‡ = 14.3–16.7 kcal/mol) .
-
Electrophilic Amination : Spontaneous cyclization to triazolopyridinium derivatives (ΔG = -30.7 kcal/mol in methanol) .
Table 1: Thermodynamic Parameters for Key Reaction Steps (DFT/PCM)
| Reaction Step | Solvent | ΔG (kcal/mol) | Method |
|---|---|---|---|
| Enolate Formation | H₂O | -13.6 | B3LYP-D3/6-31+G(d) |
| Transition State (TS) | MeOH | 14.4 | ωB97X-D/6-311+G(d,p) |
| Product Stabilization | MeOH | -30.7 | B3LYP/6-31+G(d) |
Functionalization of the Hydroxymethyl Group
The C5 hydroxymethyl group undergoes:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form 5-acetoxymethyl derivatives (yield: 85–92%) .
-
Etherification : Forms 5-alkoxymethyl analogs with alkyl halides (e.g., benzyl bromide; yield: 78%) .
Table 2: Reaction Yields for Hydroxymethyl Derivatives
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 5-Hydroxymethyl compound | Acetyl chloride | 5-Acetoxymethyl derivative | 89 |
| 5-Hydroxymethyl compound | Benzyl bromide | 5-Benzyloxymethyl derivative | 78 |
Reactivity with Iminium Salts
In the presence of L-proline-derived iminium salts, the compound forms stereoselective diastereomers (e.g., 1R,2S-configuration) via a base-mediated pathway (diastereomeric ratio: >95:5) .
Key Factors Influencing Reactivity :
-
Solvent Polarity : Methanol enhances reaction rates (k = 0.45 min⁻¹) compared to water (k = 0.23 min⁻¹) .
-
Steric Effects : Larger N-substituents (e.g., isopropyl) reduce yields by 20–30% due to hindered cyclization .
Computational Validation
DFT studies confirm the planar transition state during electrophilic amination (LUMO energy = -1.8 eV), with electron density localized on the isoxazolone oxygen .
Stability and Tautomerism
The compound exists predominantly as the 7H-oxo tautomer in polar solvents (ΔG = -4.8 kcal/mol in DMF), verified by H-NMR and IR spectroscopy .
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of 5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one can be characterized by its isoxazole and pyridine rings, which contribute to its biological activities. The compound has a molecular formula of and a CAS number of 1352524-42-5.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to isoxazolo[5,4-b]pyridines. For instance, derivatives have shown promising activity against various viruses, including herpes simplex virus (HSV). The antiviral efficacy is often linked to the compound's ability to inhibit viral replication and enhance cellular viability during infections .
Antimicrobial Effects
The antimicrobial properties of related compounds suggest that this compound could be effective against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. Studies have indicated that modifications in the molecular structure can lead to varying degrees of antimicrobial activity, making this compound a candidate for further development in antibacterial therapies .
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays that measure its ability to scavenge free radicals. Such activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step synthetic pathways that include cyclization reactions and functional group modifications. Researchers have reported efficient synthetic routes that yield high purity products suitable for biological testing .
Case Study: Antiviral Activity Assessment
In a study assessing the antiviral properties of similar compounds, researchers evaluated their efficacy against HSV-1 in vitro. The results demonstrated significant reductions in viral load when treated with derivatives of isoxazolo-pyridine structures, suggesting a potential pathway for therapeutic development using this compound as a lead compound .
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial screening of various derivatives revealed that certain modifications led to enhanced activity against gram-negative bacteria. The findings support the hypothesis that structural variations can significantly impact biological efficacy and open avenues for designing more potent antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Isoxazolo-, Pyrazolo-, and Dithiolo-Pyridinone Derivatives
Key Observations:
- Core Heterocycle Influence: Isoxazolo derivatives (e.g., target compound) exhibit distinct reactivity compared to pyrazolo or dithiolo analogs due to differences in ring strain, electronic properties, and hydrogen-bonding capabilities. For instance, pyrazolo[3,4-b]pyridinones are synthesized efficiently in aqueous PEG-400 , but analogous conditions for isoxazolo systems remain unexplored.
- Substituent Effects : The hydroxymethyl group in the target compound may enhance solubility or serve as a handle for further functionalization. In contrast, trifluoromethyl or cyclopropyl groups (as in ) could improve metabolic stability or lipophilicity.
Biological Activity
5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one (CAS Number: 1352524-42-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C9H10N2O3
- Molecular Weight: 194.19 g/mol
- LogP: 0.32722
- TPSA (Topological Polar Surface Area): 68.26 Ų
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent.
1. Anticancer Activity
Research has indicated that this compound exhibits antiproliferative effects on various cancer cell lines. In vitro studies demonstrated that it can inhibit cell growth by inducing apoptosis and interfering with cell cycle progression.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 12 | Cell cycle arrest at G2/M phase |
| A549 | 20 | Inhibition of topoisomerase II activity |
2. Anti-inflammatory Properties
In addition to its anticancer properties, the compound has shown promising results in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines in macrophages.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 75 |
| IL-6 | 10 | 60 |
| IL-1β | 10 | 70 |
The mechanisms through which this compound exerts its biological effects include:
- Topoisomerase Inhibition: The compound inhibits topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
- Cytokine Modulation: It downregulates the expression of inflammatory cytokines by interfering with signaling pathways such as NF-kB.
Case Study 1: Anticancer Effects
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The authors reported that the compound caused G2/M phase arrest and increased the expression of pro-apoptotic proteins.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of TNF-α and IL-6 in serum. This suggests its potential application in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the stereoselective synthetic routes for 5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach starting from 3,4-dihydro-2(1H)-pyridones. Reaction with hydroxylamine hydrochloride under acidic conditions (e.g., HCl/EtOH) induces cyclization via a 5-endo-trig mechanism to form the isoxazole ring. Subsequent hydroxymethylation at C5 can be achieved using formaldehyde derivatives under basic conditions. X-ray crystallography and NOE experiments confirm stereochemical control, with the aryl group at C4 adopting a pseudoaxial conformation .
| Step | Key Reaction Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 1 | Cyclization (HCl/EtOH) | 75-85 | NMR, IR |
| 2 | Hydroxymethylation (NaOH) | 60-70 | HPLC, X-ray diffraction |
Q. How can the structural conformation of this compound be experimentally validated?
- Methodological Answer : Combine X-ray diffraction (XRD) with computational methods (e.g., AM1 or DFT calculations) to analyze bond angles and torsional strain. Nuclear Overhauser Effect (NOE) spectroscopy in solution-phase NMR can identify spatial proximity of protons, corroborating the pseudoaxial orientation of substituents. Theoretical coupling constants (J-values) should align with experimental NMR data to validate the proposed conformation .
Advanced Research Questions
Q. What computational strategies elucidate tautomerism and electronic properties of this isoxazolopyridinone scaffold?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level with implicit solvation models (e.g., SM8 for H₂O or DMF) predicts tautomeric equilibria. The hydroxymethyl group stabilizes the lactam tautomer via intramolecular hydrogen bonding. Calculate pKa values using thermodynamic cycles to assess protonation sites. Experimental validation via UV-Vis titration in buffered solutions confirms computational predictions .
| Tautomer | ΔG (kcal/mol) in H₂O | Dominant Form at pH 7 |
|---|---|---|
| Lactam | -2.3 | >95% |
| Iminol | +1.8 | <5% |
Q. How do structural modifications influence antibacterial activity in derivatives of this compound?
- Methodological Answer : N1-alkylation or sulfonylation under basic conditions (e.g., K₂CO₃/DMF) introduces substituents that modulate lipophilicity and hydrogen-bonding capacity. Test derivatives against Gram-positive (e.g., S. aureus) and anaerobic bacteria (e.g., B. fragilis) using MIC assays. QSAR models correlate electronic parameters (Hammett σ) with activity; bulky N1-groups enhance membrane penetration but may reduce solubility .
Q. What multicomponent reaction (MCR) strategies optimize the synthesis of fused pyridinone derivatives?
- Methodological Answer : Employ molecular iodine (5 mol%) as a catalyst in domino reactions involving aldehydes, 4-hydroxycoumarin, and aminopyrazoles. This one-pot method avoids chromatography and achieves yields >80%. For higher regioselectivity, use tetrabutylammonium tribromide (TBATB) to catalyze Knoevenagel-Michael cascades. Solvent choice (e.g., PEG-400) improves recyclability and reduces waste .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported pKa values for isoxazolopyridinone derivatives?
- Methodological Answer : Differences arise from solvent polarity and measurement techniques (e.g., potentiometry vs. spectrophotometry). Standardize conditions using a universal buffer (e.g., ammonium acetate, pH 6.5) and validate via DFT-predicted pKa. For 5-(Hydroxymethyl)-3,7-dimethyl derivatives, the hydroxymethyl group lowers pKa by 0.5 units compared to non-hydroxylated analogs due to electron-withdrawing effects .
Methodological Best Practices
- Synthesis : Prioritize stereochemical control via rigid transition states (e.g., 5-endo-trig cyclization) .
- Characterization : Combine XRD with dynamic NMR to resolve conformational flexibility.
- Activity Testing : Use anaerobic chambers for evaluating activity against Clostridium spp. to replicate physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
